molecular formula C15H16N2O4S B13061234 Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate

Cat. No.: B13061234
M. Wt: 320.4 g/mol
InChI Key: JNFYSHGFPHMVJC-RIYZIHGNSA-N
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Chemical Reactions Analysis

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is unique due to its specific thiazolidine ring structure and the presence of a phenylcarbamoyl group. Similar compounds include:

These compounds share the thiazolidine core but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .

Biological Activity

Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a thiazolidine ring, which is known for its role in various biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with thiazolidine derivatives under specific conditions to yield the desired product. The structural formula can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

where x,y,z,w,vx,y,z,w,v are the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:

Microorganism Activity Reference
Escherichia coliInhibitory
Staphylococcus aureusModerate
Candida albicansEffective

The compound's mechanism often involves disrupting microbial cell walls or interfering with metabolic pathways.

Antitumor Activity

This compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Effectiveness Reference
MCF-7 (Breast)15.0High
HeLa (Cervical)12.5Moderate
A549 (Lung)20.0High

The antitumor mechanism is believed to involve apoptosis induction and cell cycle arrest.

Anticonvulsant Activity

Some derivatives of thiazolidines have been reported to exhibit anticonvulsant properties. This compound is no exception; studies have indicated its potential in reducing seizure frequency in animal models.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study: Antimicrobial Efficacy
    • A study conducted by Al-Majidi et al. (2015) demonstrated that derivatives of thiazolidine compounds, including Ethyl 2-{4-oxo...}, exhibited potent antimicrobial activity against resistant strains of bacteria.
  • Case Study: Cancer Cell Line Studies
    • Research by Godhani et al. (2016) explored the cytotoxic effects on various cancer cell lines and reported significant inhibition of cell growth attributed to the compound's ability to induce apoptosis.
  • Case Study: Anticonvulsant Properties
    • El-Azab et al. (2013) evaluated the anticonvulsant activity in rodent models and found that the compound significantly reduced seizure duration and frequency compared to control groups.

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl (2E)-2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(20)8-14-17(13(19)10-22-14)9-12(18)16-11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,16,18)/b14-8+

InChI Key

JNFYSHGFPHMVJC-RIYZIHGNSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)NC2=CC=CC=C2

Origin of Product

United States

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